molecular formula C10H16O2 B13250081 2-Isopropyl-2-methyl-1,3-cyclohexanedione

2-Isopropyl-2-methyl-1,3-cyclohexanedione

Cat. No.: B13250081
M. Wt: 168.23 g/mol
InChI Key: OQAZCRIXULFWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-2-methyl-1,3-cyclohexanedione is an organic compound with the molecular formula C10H16O2 It is a derivative of 1,3-cyclohexanedione, characterized by the presence of isopropyl and methyl groups at the second position of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-2-methyl-1,3-cyclohexanedione can be synthesized through several methods. One common approach involves the alkylation of 1,3-cyclohexanedione. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2-methyl-1,3-cyclohexanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Corresponding diketones.

    Reduction: Diols.

    Substitution: Various substituted cyclohexanediones depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-2-methyl-1,3-cyclohexanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isopropyl-2-methyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-2-methyl-1,3-cyclohexanedione is unique due to the presence of both isopropyl and methyl groups at the second position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification can influence its stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-methyl-2-propan-2-ylcyclohexane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-7(2)10(3)8(11)5-4-6-9(10)12/h7H,4-6H2,1-3H3

InChI Key

OQAZCRIXULFWHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)CCCC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.